4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring both pyrazole and pyridine moieties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and applications in organic synthesis.
This compound belongs to the class of substituted pyridines and pyrazoles, characterized by the presence of nitrogen atoms in their ring structures. It is classified as an organic compound with a molecular formula of and a molecular weight of approximately 216.24 g/mol.
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine can be achieved through several methods, primarily involving nucleophilic substitution reactions or cyclization processes. One common approach involves the reaction of 3,5-dimethylpyrazole with pyridine derivatives under basic conditions.
The molecular structure of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine consists of a pyridine ring substituted at the 4-position with a 3,5-dimethyl-1H-pyrazole group. This configuration contributes to its unique chemical properties.
The compound can participate in various chemical reactions such as:
The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating methyl groups on the pyrazole ring, which can stabilize intermediates during these reactions.
The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine in biological systems often involves interactions with specific enzymes or receptors. For instance, it may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to biologically active compounds.
Research indicates that derivatives of pyrazole and pyridine exhibit diverse biological activities including anti-inflammatory, antitumor, and antimicrobial properties, suggesting that this compound may share similar mechanisms.
Pyridine-pyrazole hybrid systems represent a privileged architectural motif in contemporary medicinal chemistry and organometallic research, characterized by synergistic electronic properties and versatile binding capabilities. These bifunctional heterocycles combine the Lewis basicity and hydrogen-bond accepting potential of the pyridine nitrogen with the tautomeric flexibility and metal-coordinating aptitude of the pyrazole ring. The specific compound 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine exemplifies this hybrid architecture, featuring a pyridine moiety directly linked at the C4 position of a 1H-pyrazole ring bearing methyl substituents at C3 and C5. This substitution pattern creates a sterically encumbered environment that profoundly influences molecular conformation and supramolecular interactions [2] [4].
The significance of this structural class extends beyond fundamental chemistry into practical applications. Pyridine-pyrazole hybrids serve as critical scaffolds in positron emission tomography (PET) radioligand development, exemplified by derivatives targeting muscarinic acetylcholine receptors (M4) [1]. Their structural modularity enables precise tuning of lipophilicity, electronic distribution, and steric bulk—parameters that collectively govern blood-brain barrier penetration, target engagement specificity, and metabolic stability. The incorporation of alkyl groups at the pyrazole C3 and C5 positions, as seen in 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine, represents a strategic design element to modulate electron density at the pyrazole N1-H proton donor site while simultaneously influencing π-stacking interactions through steric effects [2] [6].
The systematic development of pyridine-pyrazole hybrids has progressed through three distinct phases, each marked by synthetic and conceptual advancements:
Early Synthetic Methodologies (Pre-2000): Initial synthetic routes to pyrazole-pyridine hybrids relied on classical condensation reactions, exemplified by the Ortoleva synthesis (1908) involving diphenylhydrazone and pyridine with iodine catalysis. Bulow's method (1911) established the reaction between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid as a foundational approach. These methods suffered from limited regiocontrol and functional group tolerance, restricting structural diversity. The discovery of celecoxib (pyrazole-based COX-2 inhibitor) in the 1990s stimulated interest in pyrazole hybridization strategies for enhanced selectivity [2].
Transition to Metal-Catalyzed Couplings (2000-2015): The advent of palladium-catalyzed cross-coupling reactions revolutionized access to complex pyridine-pyrazole architectures. Suzuki-Miyaura couplings emerged as particularly effective for constructing the critical C-C bond between the heterocycles. A representative synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine derivatives involves sequential coupling of cyclopentylmethyl methanesulfonate 2 with pyrazole boronic ester, followed by cross-coupling with brominated pyridines 5a-b (Scheme 1). Electron-withdrawing groups (e.g., cyano in 5a) significantly enhance coupling efficiency (53-65% yield) compared to electron-donating substituents (e.g., methyl in 5b), attributed to facilitated oxidative addition to palladium [1]. This period also witnessed the emergence of pyridine-pyrazole ligands in coordination chemistry, exploiting the divergent coordination modes: N^N-bidentate chelation via pyridyl nitrogen and pyrazolyl N2, or monodentate binding through individual heteroatoms.
Modern Applications in Theranostics (2015-Present): Contemporary research focuses on pyridine-pyrazole hybrids as:
Table 1: Evolution of Key Pyridine-Pyrazole Hybrid Therapeutics & Probes
Compound | Structural Features | Primary Target | Development Phase | Key Attributes |
---|---|---|---|---|
Celecoxib | 1,5-Diarylpyrazole + pyrimidine | COX-2 | Approved (1998) | First selective COX-2 inhibitor |
Crizotinib | 2-Aminopyridine + 3,5-disubstituted pyrazole | ALK/ROS1 kinases | Approved (2011) | ALK translocation NSCLC treatment |
VU0467485 | Pyrazol-4-yl-pyridine + sulfonamide | M4 PAM | Preclinical | High CNS exposure, M4 selectivity |
[¹⁸F]12 | ¹⁸F-Labeled pyrazol-4-yl-pyridine derivative | M4 PET ligand | Preclinical | High striatal uptake in NHPs (RCY: 28±10%) |
MK-6884 | Pyrazol-4-yl-pyridine core | M4 PET ligand | Preclinical | Good brain uptake in rhesus monkeys |
Species-Specific Binding Mechanisms: A critical discovery in pyridine-pyrazole ligand development involves profound species differences in allosteric binding. Rodent studies of [18F]12 demonstrated carbachol-dependent binding enhancement in striatum (>60% reduction under blocking), indicating obligatory orthosteric cooperativity. Conversely, non-human primate and human tissues exhibited high specific binding without carbachol, suggesting intrinsic affinity differences in M4 receptors across species. This divergence necessitates careful translational interpretation but validates the scaffold's clinical potential for human neuroimaging [1].
The pharmacological and physicochemical profile of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine derivatives is exquisitely sensitive to substituent effects at three strategic positions: the pyrazole N1, the pyrazole C3/C5, and the pyridine ring. Systematic structure-activity relationship (SAR) studies reveal how these modifications steer electronic distribution, conformational stability, and intermolecular interactions:
N1-Substitution: The proton at pyrazole N1 serves as a crucial hydrogen bond donor. Alkylation at this position transforms the electronic character and tautomeric equilibrium:
C3/C5-Substitution: Methyl groups at C3 and C5 in 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine impart distinctive steric and electronic effects:
Table 2: Prevalence and Impact of Substituents in 1H-Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Prevalence (%) | Electronic Effect (σ) | Key Functional Impacts |
---|---|---|---|---|
N1 | H | 20.0 | Reference | H-bond donation, tautomerism |
Methyl | 31.8 | +I (σ* = -0.04) ↑ Lipophilicity, blocks H-donor capacity | ||
Other alkyl | 23.0 | +I | Enhanced membrane permeability | |
Phenyl | 15.2 | Resonance (+R) | π-Stacking, reduced solubility | |
C3 | H | 30.8 | Reference | Metabolic vulnerability |
Methyl | 46.8 | +I (σm = -0.07) | Steric protection, ↑ electron density | |
Amino | 4.7 | -R (σp = -0.66) | H-bond donation, conjugation extension | |
C4 | H (Pyridyl connection point) | - | - | Critical for hybridization |
C5/C6 | Electron-withdrawing groups | 12.3* | +σ/π (e.g., CN: σm=0.56) | ↓ HOMO energy, enhanced oxidative stability |
Electron-donating groups | 9.6* | -σ/π (e.g., OMe: σm=-0.12) | ↑ Solubility, metabolic lability |
*Representative values for C5/C6 combined modifications [2]
Pyridine Ring Modifications: Substituent effects on the pyridine ring profoundly influence target affinity and physicochemical behavior:
Computational analyses confirm that optimal M4 affinity in pyrazol-4-yl-pyridines requires balanced electronic properties: HOMO energy > -6.8 eV, polar surface area 40-60 Ų, and molecular dipole 3.5-5.0 Debye. The 3,5-dimethylpyrazolyl configuration contributes favorably to these parameters by restricting molecular flexibility while maintaining moderate polarity [1] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0